molecular formula C17H30BNO4 B14027958 Tert-butyl (R)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridine-1(2H)-carboxylate

Tert-butyl (R)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B14027958
M. Wt: 323.2 g/mol
InChI Key: YPYJUPOKIAKWHW-GFCCVEGCSA-N
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Description

Tert-butyl (R)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate is a boronic ester-containing compound featuring a dihydropyridine core with a chiral methyl group at the 6-position (R-configuration) and a tert-butoxycarbonyl (Boc) protecting group. This structure is highly relevant in medicinal chemistry and materials science due to its versatility in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecules for drug discovery and functional materials . The Boc group enhances stability during synthetic processes, while the boronate moiety facilitates regioselective coupling with aryl or heteroaryl halides. Its stereochemistry at the 6-position may influence both reactivity and biological interactions, making it a critical scaffold in asymmetric synthesis .

Properties

Molecular Formula

C17H30BNO4

Molecular Weight

323.2 g/mol

IUPAC Name

tert-butyl (6R)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H30BNO4/c1-12-11-13(18-22-16(5,6)17(7,8)23-18)9-10-19(12)14(20)21-15(2,3)4/h11-12H,9-10H2,1-8H3/t12-/m1/s1

InChI Key

YPYJUPOKIAKWHW-GFCCVEGCSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C[C@H](N(CC2)C(=O)OC(C)(C)C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(N(CC2)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation

A widely reported method involves the palladium-catalyzed borylation of a corresponding halogenated dihydropyridine precursor, typically a bromide or chloride derivative, using bis(pinacolato)diboron as the boron source.

  • Procedure : The halogenated dihydropyridine (tert-butyl protected) is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Pd(dppf)Cl₂, and a base like sodium carbonate.
  • Solvents : 1,4-dioxane mixed with water is commonly used.
  • Conditions : Heating at 100°C for several hours under inert atmosphere.
  • Yield : Typically high, around 75-90% depending on substrate and conditions.

Example from literature:

Step Reagents and Conditions Yield (%) Notes
Borylation Pd(PPh₃)₄, Na₂CO₃, bis(pinacolato)diboron, 1,4-dioxane/H₂O, 100°C 76 High selectivity for boronate ester formation

This method is supported by reports where tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate was synthesized as a key intermediate for further functionalization.

Alternative Synthetic Routes

  • Suzuki–Miyaura Cross-Coupling : The boronate ester intermediate can be formed via Suzuki coupling of a halogenated dihydropyridine with pinacol boronate derivatives under palladium catalysis.
  • Direct Borylation : C–H borylation methods may be employed but are less common for this substrate due to regioselectivity challenges.

Purification and Characterization

  • Purification : Flash column chromatography using ethyl acetate and hexanes mixtures is standard.
  • Characterization : Confirmed by nuclear magnetic resonance spectroscopy (¹H NMR, ¹³C NMR), high-resolution mass spectrometry (HRMS), and melting point analysis (115–117 °C).
  • Storage : The compound is stable at ambient temperature under inert atmosphere.

Summary Table of Preparation Conditions

Parameter Details
Starting material tert-butyl 4-halogen-3,6-dihydropyridine-1(2H)-carboxylate (chiral)
Boron source Bis(pinacolato)diboron
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂
Base Sodium carbonate (Na₂CO₃)
Solvent 1,4-dioxane and water mixture
Temperature 100°C
Reaction time Several hours (typically 6-18 h)
Yield 75-90%
Purification Flash chromatography (ethyl acetate/hexanes)
Characterization NMR, HRMS, melting point

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, organic solvents like toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of arylated products .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl ®-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate is used as a building block in the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine

Industry

In the industrial sector, this compound can be used in the production of advanced materials and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of tert-butyl ®-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate primarily involves its role as a reagent in chemical reactions. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle : The target compound’s dihydropyridine core distinguishes it from pyrrolidine () or pyrazolopyridine () derivatives. Dihydropyridines offer conjugation flexibility, influencing electronic properties in cross-coupling reactions.

Boc Protection : All compounds share Boc protection, enhancing stability under basic or nucleophilic conditions .

Spectroscopic Data

While NMR data for the target compound are unavailable, related compounds provide benchmarks:

  • 1H NMR: Non-methylated dihydropyridines () show characteristic signals for tetrahydropyridine protons (δ 1.2–3.5 ppm). The (R)-6-methyl group would split signals near δ 1.0–1.5 ppm.
  • 11B NMR : Boron signals appear at δ 28–32 ppm, consistent with dioxaborolane environments .
  • 13C NMR : Carbons adjacent to boron are often undetected due to quadrupolar relaxation .

Biological Activity

Tert-butyl (R)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridine-1(2H)-carboxylate (CAS: 2226134-36-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC17H30BNO4
Molecular Weight323.24 g/mol
Purity95%
IUPAC NameThis compound

Structure

The compound features a tert-butyl group and a dioxaborolane moiety that may contribute to its biological activity by enhancing solubility and stability.

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

  • Anticancer Activity : The compound may act as an intermediate in the synthesis of small molecule anticancer drugs. Its structural analogs have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis .
  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in various biochemical pathways. For example, they may inhibit kinases that are overactive in certain cancers .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .

Study 1: Anticancer Properties

A study published by Zhang et al. focused on the synthesis of related dihydropyridine derivatives and their evaluation as anticancer agents. The research highlighted that these compounds could effectively inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through apoptosis induction and cell cycle arrest mechanisms .

Study 2: Enzyme Inhibition

Research conducted by Xu et al. investigated the enzyme inhibition properties of similar compounds. Their findings suggested that these compounds could selectively inhibit CDK4/6 kinases involved in cell cycle regulation, thus providing a potential therapeutic avenue for cancers characterized by dysregulated cell division .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this boronic ester, and how is stereochemical control achieved?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate moiety. For example, tert-butyl-protected dihydropyridine intermediates are reacted with aryl/heteroaryl halides in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a dioxane/water solvent system .
  • Key Considerations :

  • Protection : The tert-butyl carbamate group stabilizes the dihydropyridine ring during coupling .
  • Stereochemistry : Chiral centers are preserved using enantiomerically pure starting materials or chiral auxiliaries.
  • Example Protocol :
StepReagents/ConditionsPurpose
1Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane/H₂O, 80°C, 12hCross-coupling
2Chromatography (SiO₂, hexane/EtOAc)Purification

Q. How is the compound characterized to confirm structure and purity?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify characteristic peaks (e.g., tert-butyl group at δ ~1.4 ppm, boronate signals at δ ~1.3 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and molecular packing (using SHELX or Phaser software) .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₃₃BNO₄: 374.26) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield Suzuki-Miyaura coupling with sterically hindered partners?

  • Approach :

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for improved turnover in bulky systems .
  • Solvent Effects : Use toluene/EtOH mixtures to enhance solubility of hydrophobic substrates .
  • Microwave Assistance : Reduce reaction time (e.g., 2h vs. 12h) while maintaining yield .
    • Data Analysis : Compare yields under varying conditions using ANOVA (e.g., 78% yield with PdCl₂(dppf) vs. 65% with Pd(PPh₃)₄) .

Q. What strategies resolve contradictions in observed vs. calculated NMR spectra for diastereomeric mixtures?

  • Troubleshooting :

  • Variable Temperature (VT) NMR : Differentiate diastereomers by monitoring signal splitting at low temperatures .
  • DFT Calculations : Simulate NMR chemical shifts (e.g., using Gaussian) to match experimental data .
    • Case Study : A 0.2 ppm deviation in ¹³C NMR for the tert-butyl group was resolved by identifying trace solvent (CDCl₃) impurities .

Q. How does the boronate group influence regioselectivity in radical-polar crossover reactions?

  • Mechanistic Insight : The boronate acts as a radical acceptor, enabling allylic functionalization. For example, tert-butyl-substituted dihydropyridines undergo selective C–B bond cleavage under oxidative conditions .
  • Experimental Design :

ParameterObservation
Initiator (AIBN)Accelerates radical formation
Oxidant (H₂O₂)Promotes boronate-to-alcohol conversion

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate thermal stability?

  • Resolution :

  • DSC/TGA : Measure decomposition temperatures (e.g., onset at 150°C for this compound) .
  • Recrystallization : Reproduce melting points using solvents like hexane/EtOAc to exclude polymorphic effects .

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